molecular formula C16H16N6O B10893721 N-[2-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10893721
M. Wt: 308.34 g/mol
InChI Key: LYHUSDMWNMKYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[2-(1-PYRROLIDINYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(1-PYRROLIDINYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the construction of the triazolopyrimidine core followed by the introduction of the pyrrolidine and phenyl groups. One common approach is to start with a suitable pyrimidine precursor, which undergoes cyclization with a triazole derivative under specific conditions to form the triazolopyrimidine scaffold. Subsequent functionalization steps introduce the pyrrolidine and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1-PYRROLIDINYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N~2~-[2-(1-PYRROLIDINYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-[2-(1-PYRROLIDINYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

N~2~-[2-(1-PYRROLIDINYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the pyrrolidine ring and the phenyl group attached to the triazolopyrimidine core distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H16N6O/c23-15(14-19-16-17-8-5-11-22(16)20-14)18-12-6-1-2-7-13(12)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,18,23)

InChI Key

LYHUSDMWNMKYAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.